molecular formula C10H10ClN3 B2714093 3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole CAS No. 1549530-15-5

3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole

Cat. No. B2714093
CAS RN: 1549530-15-5
M. Wt: 207.66
InChI Key: OAHFUFKXEZSYNY-UHFFFAOYSA-N
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Description

Compounds with a 1,2,4-triazole core, such as “3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole”, are often used in medicinal chemistry due to their diverse biological activities . They can be part of larger molecules with various substituents, which can significantly influence their properties and biological activity .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These methods can provide detailed information about the molecule’s shape, properties, and intermolecular interactions within its crystalline environment .


Chemical Reactions Analysis

The chemical reactivity of a compound can be predicted using computational methods such as Density Functional Theory (DFT). For example, the Molecular Electrostatic Potential (MEP) can provide insights into a compound’s electrostatic properties and potential sites of chemical reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. For example, some 1,2,4-triazole derivatives have been found to have anticonvulsant activity, potentially through interaction with neuronal voltage-sensitive sodium and L-type calcium channels .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some phenyl isocyanate derivatives can be harmful if swallowed, cause skin and eye irritation, and may be fatal if inhaled .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the design and synthesis of new compounds with improved biological activity and safety profile. Computational methods can be used to predict the properties of new compounds and guide their synthesis .

properties

IUPAC Name

3-(2-chlorophenyl)-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-2-14-7-12-13-10(14)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHFUFKXEZSYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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